molecular formula C10H16ClN B1505051 (S)-1-(2-Ethylphenyl)ethanamine hydrochloride CAS No. 1212885-36-3

(S)-1-(2-Ethylphenyl)ethanamine hydrochloride

Cat. No. B1505051
CAS RN: 1212885-36-3
M. Wt: 185.69 g/mol
InChI Key: ULKTXCALVGWPAB-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Ethylphenyl)ethanamine hydrochloride, also known as ephedrine hydrochloride, is a sympathomimetic drug that is commonly used as a bronchodilator and decongestant. It is a chiral molecule that exists in two enantiomeric forms, (S)- and (R)-ephedrine, with (S)-ephedrine being the biologically active form.

Mechanism of Action

(S)-1-(2-Ethylphenyl)ethanamine hydrochloride works by stimulating the sympathetic nervous system. It acts as a direct agonist of the adrenergic receptors, specifically the alpha and beta receptors. This leads to an increase in the release of norepinephrine and epinephrine, which in turn leads to an increase in heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the dose and route of administration. At low doses, it acts as a bronchodilator and decongestant, while at higher doses it can cause central nervous system stimulation, appetite suppression, and thermogenesis. It has also been shown to increase the release of dopamine and serotonin, which may contribute to its mood-enhancing effects.

Advantages and Limitations for Lab Experiments

(S)-1-(2-Ethylphenyl)ethanamine hydrochloride has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying adrenergic receptors and their signaling pathways. It is also relatively easy to synthesize and has a long shelf life. However, it is important to note that this compound is a controlled substance in some countries and may require special permits for use in lab experiments.

Future Directions

There are several future directions for research on (S)-1-(2-Ethylphenyl)ethanamine hydrochloride. One area of interest is its potential as a treatment for obesity and metabolic disorders. Another area of interest is its effects on cognitive function and mood, particularly in individuals with ADHD or narcolepsy. Additionally, there is ongoing research on the synthesis of novel this compound derivatives with improved pharmacological properties.

Scientific Research Applications

(S)-1-(2-Ethylphenyl)ethanamine hydrochloride has been the subject of numerous scientific studies due to its pharmacological properties. It has been shown to have both stimulant and thermogenic effects, making it a popular ingredient in weight loss supplements. It has also been studied as a potential treatment for narcolepsy and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

(1S)-1-(2-ethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-9-6-4-5-7-10(9)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKTXCALVGWPAB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704152
Record name (1S)-1-(2-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1212885-36-3
Record name (1S)-1-(2-Ethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2-Ethylphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(2-Ethylphenyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-1-(2-Ethylphenyl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-1-(2-Ethylphenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-1-(2-Ethylphenyl)ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-1-(2-Ethylphenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.